3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one
Beschreibung
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-7-methyl-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrO2/c1-14-10-11-18-19(12-14)25-22(24)21(16-8-5-9-17(23)13-16)20(18)15-6-3-2-4-7-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTBPCFACDEMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=CC=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by cyclization. The process begins with the acylation of a suitable phenyl derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by cyclization to form the chromenone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one undergoes various chemical reactions, including:
Oxidation and Reduction: The chromenone core can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Esterification and Hydrolysis: The phenolic hydroxyl group can participate in esterification reactions to form esters, which can be hydrolyzed back to the hydroxyl group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Bromination: Bromine or N-bromosuccinimide (NBS) in an inert solvent such as dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted phenyl derivatives depending on the boronic acid used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives of the chromenone core.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Properties
The compound has been extensively studied for its potential as an anticancer agent. Research indicates that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of key enzymes related to cell survival and proliferation, such as kinases and proteases, alongside modulation of nuclear receptors and G-protein-coupled receptors .
Biological Activity
In addition to its anticancer effects, 3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one exhibits antimicrobial properties. It has been shown to be effective against several bacterial strains, which positions it as a candidate for developing new antibiotics . Furthermore, its derivatives have demonstrated anti-inflammatory effects, making it a versatile compound in therapeutic applications .
Material Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic semiconductors and liquid crystal displays. Its ability to form stable thin films enhances its potential use in electronic devices. The compound's structural characteristics allow it to participate in various coupling reactions, which are essential for synthesizing complex organic materials.
Case Studies
Wirkmechanismus
The mechanism of action of 3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Substituent Position and Halogen Effects
3-(2-Bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one (C₁₇H₁₃BrO₄)
- Key Differences: Bromine is on a phenoxy group at position 2 (vs. 3-bromophenyl in the target compound). Additional substituents include methoxy (position 7) and methyl (position 2).
- The methoxy group at position 7 could increase hydrogen-bonding capacity relative to the methyl group in the target compound .
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one (C₁₇H₁₃ClO₃)
- Key Differences : Chlorine replaces bromine at position 4 of the phenyl ring, with a methoxy group at position 5.
- Impact : Chlorine’s lower atomic weight reduces molecular mass (300.74 g/mol vs. ~361 g/mol for brominated analogs). The para-chloro substitution may alter electronic distribution, affecting binding to hydrophobic pockets in biological targets .
Halogen-Substituted Chalcones
- Comparison: The chalcone scaffold differs from chromenones but shares the 3-bromophenyl group, highlighting the role of bromine in bioactivity. The chromenone core may offer enhanced stability over the α,β-unsaturated ketone in chalcones .
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorophenyl)methoxy]chromen-2-one (C₂₅H₁₄BrClFNO₃S)
- Key Features : Incorporates a bromophenyl-thiazole moiety and a fluorinated benzyl group.
- Impact : The thiazole ring introduces nitrogen-based hydrogen bonding, while fluorine enhances metabolic stability. This contrasts with the target compound’s simpler phenyl and methyl substituents, which may prioritize lipophilicity .
Physicochemical and Structural Properties
Hydrogen-Bonding and Crystal Packing
- Chromenones with hydroxy groups (e.g., 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one) exhibit strong hydrogen-bonding networks, improving crystallinity. The target compound’s methyl and phenyl groups likely reduce polarity, favoring membrane permeability but complicating crystallization .
Computational Insights
- Quantum mechanics studies on prenylated flavonoids (e.g., neobavaisoflavone) reveal that substituent position affects Aβ42 binding in neurodegenerative models. By analogy, the 3-bromophenyl group in the target compound may enhance π-π stacking in hydrophobic protein pockets compared to ortho- or para-halogenated analogs .
Data Table: Structural and Functional Comparison
Biologische Aktivität
3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromophenyl group, which is significant for its biological interactions, particularly in medicinal chemistry.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 13.62 ± 0.86 | |
| MGC-803 (Gastric) | 3.05 ± 0.29 | |
| HCT-116 (Colon) | 11.57 ± 0.53 |
The compound has shown better cytotoxic activity compared to non-substituted derivatives, indicating its potential as a lead compound in anticancer drug development.
2. Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various pathogens, including resistant strains.
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 6.25 | |
| Escherichia coli | 12.5 | |
| Candida albicans | 0.156 |
The compound exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), which is crucial given the rising antibiotic resistance.
3. Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, research indicates that this compound may also possess anti-inflammatory effects. It acts by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits key enzymes involved in cell signaling and proliferation.
- Receptor Modulation: It interacts with nuclear receptors and G-protein-coupled receptors, altering cellular responses.
- Induction of Apoptosis: Activation of apoptotic pathways through caspase activation and mitochondrial dysfunction is a critical mechanism for its anticancer effects.
Case Studies
A recent study evaluated the efficacy of various chromen derivatives, including this compound, in vitro against a panel of human tumor cell lines. The findings indicated that certain modifications to the chromen structure significantly enhanced cytotoxicity, suggesting avenues for further research into structure-activity relationships.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of substituted benzophenones or condensation of pre-functionalized chromenone precursors. Key steps include halogenation (e.g., bromination at the 3-phenyl position) and Friedel-Crafts alkylation for methyl group introduction. Optimization requires control of solvents (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Lewis acids like AlCl₃). Evidence from analogous chromenone derivatives suggests yields improve with inert atmospheres and slow addition of electrophilic reagents .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., bromophenyl protons resonate at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.6 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-Br vibrations at 500–600 cm⁻¹ .
- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles. SHELX software is widely used for refinement, though data resolution >0.8 Å is critical to avoid overfitting .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., bond length variations) in this compound be resolved?
- Methodological Answer : Contradictions often arise from twinning, poor data resolution, or thermal motion artifacts. Use SHELXL’s TWIN and BASF commands to model twinning, and validate with R-factor convergence (<5%). Cross-validate with DFT-calculated bond lengths (e.g., B3LYP/6-31G* basis sets) to identify outliers .
Q. What strategies enhance the compound’s bioactivity through structural modifications?
- Methodological Answer :
- Halogen Substitution : Bromine at the 3-phenyl position improves lipophilicity and target binding (e.g., kinase inhibition). Fluorine at adjacent positions may reduce metabolic degradation .
- Methyl Group Positioning : 7-Methyl enhances steric hindrance, potentially improving selectivity. Use Suzuki-Miyaura coupling to introduce aryl groups at the 4-phenyl position .
Q. How do solvent polarity and hydrogen-bonding networks affect the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions at the chromenone’s carbonyl group. Graph-set analysis (R₂²(8) motifs) reveals hydrogen-bonding patterns between hydroxyl groups and acceptor atoms, which can be tailored using Etter’s rules to predict crystal packing .
Data Analysis and Optimization
Q. How can conflicting biological activity data (e.g., IC₅₀ variability) across studies be reconciled?
- Methodological Answer :
- Assay Standardization : Normalize data against positive controls (e.g., doxorubicin for cytotoxicity).
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts.
- Statistical Validation : Apply ANOVA to compare replicate experiments; outliers may indicate compound degradation or assay interference .
Q. What computational tools predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. Parameterize the bromophenyl group’s van der Waals radius (1.85 Å) and partial charges (Mulliken population analysis) for accuracy. Validate with experimental SPR or ITC data .
Synthesis and Scale-Up Challenges
Q. What are the critical bottlenecks in scaling up this compound synthesis?
- Methodological Answer :
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate isomers.
- Byproduct Mitigation : Optimize stoichiometry (1:1.2 molar ratio for bromination) and monitor intermediates via LC-MS.
- Catalyst Recycling : Immobilized Lewis acids (e.g., Fe₃O₄-supported AlCl₃) reduce waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
